Benzylideneacetone
Benzylideneacetone
Trans-benzylideneacetone is the trans-isomer of benzylideneacetone. It acts as an inhibitor of the enzyme phospholipase A2 (EC 3.1.1.4) of insects like diamond back moth. It has a role as a flavouring agent, a fragrance, a bacterial metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor.
Benzylideneacetone is a natural product found in Basella alba and Polygala senega with data available.
Benzylideneacetone is a flavouring ingredient. Benzylideneacetone is present in hydrolysed soy protein Benzylideneacetone belongs to the family of Phenylpropenes. These are compounds containing a phenylpropene moeity, which consists of a propene substituent bound to a phenyl group.
Benzylideneacetone is a natural product found in Basella alba and Polygala senega with data available.
Benzylideneacetone is a flavouring ingredient. Benzylideneacetone is present in hydrolysed soy protein Benzylideneacetone belongs to the family of Phenylpropenes. These are compounds containing a phenylpropene moeity, which consists of a propene substituent bound to a phenyl group.
Brand Name:
Vulcanchem
CAS No.:
1896-62-4
VCID:
VC21258679
InChI:
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
SMILES:
CC(=O)C=CC1=CC=CC=C1
Molecular Formula:
C10H10O
Molecular Weight:
146.19 g/mol
Benzylideneacetone
CAS No.: 1896-62-4
Cat. No.: VC21258679
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trans-benzylideneacetone is the trans-isomer of benzylideneacetone. It acts as an inhibitor of the enzyme phospholipase A2 (EC 3.1.1.4) of insects like diamond back moth. It has a role as a flavouring agent, a fragrance, a bacterial metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor. Benzylideneacetone is a natural product found in Basella alba and Polygala senega with data available. Benzylideneacetone is a flavouring ingredient. Benzylideneacetone is present in hydrolysed soy protein Benzylideneacetone belongs to the family of Phenylpropenes. These are compounds containing a phenylpropene moeity, which consists of a propene substituent bound to a phenyl group. |
|---|---|
| CAS No. | 1896-62-4 |
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | (E)-4-phenylbut-3-en-2-one |
| Standard InChI | InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
| Standard InChI Key | BWHOZHOGCMHOBV-BQYQJAHWSA-N |
| Isomeric SMILES | CC(=O)/C=C/C1=CC=CC=C1 |
| SMILES | CC(=O)C=CC1=CC=CC=C1 |
| Canonical SMILES | CC(=O)C=CC1=CC=CC=C1 |
| Boiling Point | 262.00 °C. @ 760.00 mm Hg |
| Melting Point | 41.5 °C |
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